5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid
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Overview
Description
5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a tert-butylphenyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(tert-butyl)benzoyl chloride with glycine in the presence of a base to form the oxazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for oxazole derivatives, including this compound, often involve scalable synthetic routes that ensure high yield and purity. These methods may utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid include other oxazole derivatives such as:
2-(4-(tert-Butyl)phenyl)oxazole: Lacks the carboxylic acid group but shares the oxazole and tert-butylphenyl moieties.
5-Phenyl-2-oxazolecarboxylic acid: Similar structure but without the tert-butyl group.
4-(tert-Butyl)phenyl-2-oxazolecarboxamide: Contains an amide group instead of a carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the carboxylic acid group provides opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)10-6-4-9(5-7-10)11-8-15-12(18-11)13(16)17/h4-8H,1-3H3,(H,16,17) |
InChI Key |
ZRUSOGOQPAADCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O |
Origin of Product |
United States |
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